3,3-Bis(ethylsulfonyl)pentane
Description
3,3-Bis(ethylsulfonyl)pentane (C₉H₂₀O₄S₂) is a branched pentane derivative featuring two ethylsulfonyl (-SO₂C₂H₅) groups at the central carbon (C3). For instance, sulfonyl groups are known to act as electron-withdrawing substituents, influencing acidity, solubility, and stability in catalytic or synthetic applications .
Properties
CAS No. |
2217-59-6 |
|---|---|
Molecular Formula |
C9H20O4S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
3,3-bis(ethylsulfonyl)pentane |
InChI |
InChI=1S/C9H20O4S2/c1-5-9(6-2,14(10,11)7-3)15(12,13)8-4/h5-8H2,1-4H3 |
InChI Key |
VTZYVPLHCQBWSP-UHFFFAOYSA-N |
SMILES |
CCC(CC)(S(=O)(=O)CC)S(=O)(=O)CC |
Canonical SMILES |
CCC(CC)(S(=O)(=O)CC)S(=O)(=O)CC |
Other CAS No. |
2217-59-6 |
solubility |
0.01 M |
Synonyms |
3,3-bis(ethylsulfonyl)pentane tetronal |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pentane Derivatives
| Compound Name | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 3,3-Bis(ethylsulfonyl)pentane | Two ethylsulfonyl groups at C3 | C₉H₂₀O₄S₂ | Sulfonyl (-SO₂-) |
| 3,3-Bis(bromomethyl)pentane | Two bromomethyl groups at C3 | C₇H₁₄Br₂ | Bromoalkyl (-CH₂Br) |
| (2R,4R)-2,4-Bis(diisopropylphenylphosphino)pentane | Phosphine groups at C2 and C4 | C₅₃H₇₈P₂ | Phosphino (-PPh₂) |
| 1,5-Bis(2-chloroethylthio)pentane | Two chloroethylthio groups at C1 and C5 | C₉H₁₈Cl₂S₂ | Thioether (-S-) and chloroalkyl |
Key Observations:
- Steric Effects : The ethylsulfonyl groups are bulkier than bromomethyl substituents (as in 3,3-Bis(bromomethyl)pentane), which may hinder nucleophilic substitution reactions at the central carbon .
- Catalytic Utility: Phosphino-substituted pentanes (e.g., and ) are employed as chiral ligands in asymmetric catalysis, whereas sulfonyl derivatives are more likely to serve as electrophilic intermediates or stabilizers due to their electron-withdrawing nature .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations:
- Boiling Point : The sulfonyl groups in 3,3-Bis(ethylsulfonyl)pentane likely elevate its boiling point significantly compared to unsubstituted pentane (-50°C for pentane derivatives in ) due to increased molecular weight and polarity .
- Solubility : Unlike hydrophobic analogs (e.g., 2,2,4-trimethylpentane), the sulfonyl groups enhance compatibility with polar aprotic solvents like DMSO or acetone.
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